Product packaging for N-benzyl-4-(benzylamino)-3-nitrobenzamide(Cat. No.:CAS No. 291528-43-3)

N-benzyl-4-(benzylamino)-3-nitrobenzamide

Cat. No.: B373025
CAS No.: 291528-43-3
M. Wt: 361.4g/mol
InChI Key: ZOOQYYIMPFKJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(benzylamino)-3-nitrobenzamide is a chemical compound supplied for research use only. It is strictly intended for laboratory and scientific research applications and is not approved for human, veterinary, or household use. This compound belongs to a class of benzoic acid derivatives that have demonstrated significant potential in biomedical research. Structurally related 4-(benzylamino)benzoic acid derivatives have been synthesized and investigated for their biological activities, showing moderate antibacterial properties against various gram-positive and gram-negative bacterial strains . Furthermore, this chemical class has exhibited promising anticancer activity in vitro against human cancer cell lines, including non-small cell lung cancer (A549) and small cell lung cancer (H69) . The nitro-benzamide core is a feature of interest in medicinal chemistry and is commonly explored in the synthesis of various heterocyclic compounds and pharmaceutical intermediates . Researchers are advised to consult the safety data sheet (SDS) prior to use. Handling should occur in a well-ventilated area, and personnel should wear suitable protective equipment, including gloves and safety goggles, to avoid inhalation, skin contact, or eye contact .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O3 B373025 N-benzyl-4-(benzylamino)-3-nitrobenzamide CAS No. 291528-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-(benzylamino)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-21(23-15-17-9-5-2-6-10-17)18-11-12-19(20(13-18)24(26)27)22-14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOQYYIMPFKJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Benzylamino 3 Nitrobenzamide and Its Analogues

Established Synthetic Routes to N-benzyl-4-(benzylamino)-3-nitrobenzamide

Precursor Synthesis and Functional Group Introduction

The primary precursor for the core structure is typically a di-substituted benzoic acid. A common and logical starting material is 4-chloro-3-nitrobenzoic acid. The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by benzylamine (B48309). This reaction establishes the benzylamino moiety on the benzene (B151609) ring.

A parallel synthesis for a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, begins with 4-chloro-3-nitrobenzoic acid and reacts it with methylamine (B109427) to generate the corresponding 4-(methylamino)-3-nitrobenzoic acid intermediate. google.com This same principle is applied for the synthesis of the N-benzyl analogue, where benzylamine is used instead of methylamine. The reaction product, 4-(benzylamino)-3-nitrobenzoic acid, is the direct precursor for the subsequent amide bond formation step.

The key functional groups—the nitro group and the carboxylic acid—are present on the initial commercially available starting material. The benzylamino group is introduced through this targeted substitution reaction.

Amide Bond Formation Strategies

With the 4-(benzylamino)-3-nitrobenzoic acid precursor in hand, the final step is the formation of the amide bond with a second molecule of benzylamine. The most robust and widely utilized method for this transformation is to first activate the carboxylic acid group.

This activation is typically achieved by converting the carboxylic acid into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose. The reaction of 4-(benzylamino)-3-nitrobenzoic acid with thionyl chloride yields the highly reactive 4-(benzylamino)-3-nitrobenzoyl chloride intermediate. google.com

This acyl chloride is then reacted directly with benzylamine. The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the this compound product. This type of reaction, involving an amine and an acyl chloride, is known as the Schotten-Baumann reaction and is a facile and rapid method for synthesizing amides. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the initial nucleophilic substitution step, reaction parameters such as temperature, solvent, and the presence of a base are controlled to ensure complete substitution of the chlorine atom without promoting side reactions.

For the amide formation step, several factors are considered. The acylation with thionyl chloride is often performed in an inert solvent, and any excess thionyl chloride is removed under reduced pressure before the addition of the amine. The subsequent reaction with benzylamine is typically carried out at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature. mdpi.com A tertiary amine base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. mdpi.com

Following the reaction, a series of work-up procedures are employed for purification. This often includes sequential washing with dilute acid to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally a brine wash. mdpi.com The final product can then be isolated by evaporation of the organic solvent and further purified by recrystallization. The synthesis of the analogous compound N-methyl-4-(methylamino)-3-nitrobenzamide reports a total yield of up to 97.5%, demonstrating that these synthetic routes can be highly efficient. google.com

Derivatization Strategies of the this compound Core Structure

The this compound scaffold possesses multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. Derivatization can be targeted at the two N-benzyl groups or at the substituted benzoic acid ring.

Modification of the N-benzyl Moiety

The structure contains two benzyl (B1604629) groups, one on the amide nitrogen and one on the amine at the 4-position. Both can be varied by selecting different primary amines during the synthesis. Instead of benzylamine, other alkyl or aryl-alkyl amines can be used in either the initial nucleophilic substitution step or the final amide formation step. This flexibility allows for the introduction of a wide array of substituents to probe structure-activity relationships. For instance, studies on related nitrobenzamides have successfully incorporated moieties such as N-methyl, N-allyl, and N-phenethyl groups. mdpi.comnsf.govnih.gov

Analogue ClassModificationExample ReactantReference
N-Alkyl BenzamidesReplacement of benzyl with smaller alkyl groups.Methylamine google.comnih.gov
N-Alkenyl BenzamidesIntroduction of unsaturation.Allylamine nsf.gov
N-Phenethyl BenzamidesExtension of the alkyl chain between the phenyl and amine.2-Phenylethan-1-amine mdpi.com
N-Aryl BenzamidesUse of substituted anilines.2-Methyl-5-nitroaniline nih.gov
N-(Diphenylethyl) BenzamidesIntroduction of bulky phenyl groups.2,2-Diphenylethan-1-amine mdpi.com

Alterations at the Benzoic Acid and Nitro Substituent Positions

The aromatic core of the molecule provides further opportunities for derivatization. The position and nature of the substituents on the benzoic acid ring significantly influence the molecule's properties. Synthetic strategies can be adapted to start with differently substituted nitrobenzoic acids.

For example, using 3-nitrobenzoic acid or 4-nitrobenzoic acid as the starting material, instead of a 4-substituted-3-nitrobenzoic acid, would lead to simpler analogues like N-benzyl-3-nitrobenzamide or N-benzyl-4-nitrobenzamide, respectively. nih.gov Furthermore, additional substituents can be introduced onto the benzamide (B126) ring. The synthesis of N-benzyl-4-methyl-3-nitrobenzamide demonstrates the inclusion of a methyl group, which would originate from using 4-methyl-3-nitrobenzoic acid as a precursor. sigmaaldrich.com A key chemical transformation is the reduction of the nitro group to an amine, which opens up a vast number of subsequent derivatization reactions.

Analogue NameAlteration from Core StructurePrecursor ExampleReference
N-benzyl-3-nitrobenzamideLacks the 4-(benzylamino) group.3-Nitrobenzoic acid
N-benzyl-4-nitrobenzamideLacks the 4-(benzylamino) group; nitro group is at position 4.4-Nitrobenzoic acid nih.govnih.gov
N-Benzyl-4-methyl-3-nitrobenzamideLacks the 4-(benzylamino) group; contains a 4-methyl group.4-Methyl-3-nitrobenzoic acid sigmaaldrich.com
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamideMultiple substitutions including chloro, sulfamoyl, and a different nitro position.2-Chloro-4-nitrobenzoic acid nih.gov
4-(...)-2-nitrobenzamideNitro group at position 2.4-(...)-2-nitrobenzonitrile mdpi.com

Information regarding "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found regarding the chemical compound This compound in the context of the requested topics. The investigation sought to detail its role in the synthesis of polyfunctional hybrid molecules, its application as a molecular scaffold for creating complex organic molecules, and its use in the development of novel chemical entities.

Consequently, it is not possible to provide a scientifically accurate and thorough article on the specified aspects of this compound based on the available information. The required research findings, synthetic methodologies, and applications as a chemical intermediate for this particular compound are not documented in the searched resources.

Investigation of Biological Activities and Underlying Molecular Mechanisms of N Benzyl 4 Benzylamino 3 Nitrobenzamide and Its Derivatives in Controlled Systems

Enzyme Modulation and Inhibition Studies in vitro

Research into N-benzyl-4-(benzylamino)-3-nitrobenzamide and its structural analogs has centered on their potential as enzyme inhibitors. The core structure, featuring a benzamide (B126) scaffold with benzyl (B1604629) and benzylamino substitutions, provides a versatile framework for interacting with the active and allosteric sites of various enzymes. The presence of a nitro group can further influence these interactions, often enhancing inhibitory potency. mdpi.com

Cholinesterase (AChE/BChE) Inhibition and Selectivity Profiles

Derivatives of N-benzyl benzamide have emerged as significant inhibitors of cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are key targets in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease due to their role in hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov

The inhibitory potential of this class of compounds is diverse. For instance, a series of N-benzyl benzamide derivatives demonstrated potent, sub-nanomolar inhibitory activity against BChE, with IC50 values ranging from picomolar to nanomolar. nih.gov In another study, benzylpiperidin-4-yl-linked benzylamino benzamides were developed as dual inhibitors of both AChE and BChE. doi.orgnih.gov Specifically, the 3,5-dimethoxy benzyl aminobenzamide derivative, 8c1 , showed significant inhibition of both AChE and BChE with IC50 values of 0.61 µM and 2.04 µM, respectively. doi.orgnih.gov This dual inhibition is considered a valuable therapeutic strategy. nih.gov Similarly, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a highly active AChE inhibitor with an IC50 of 0.056 µM. nih.gov

The selectivity of these inhibitors varies. While some compounds show dual inhibition, others exhibit a preference for one enzyme over the other. nih.gov For example, certain N-benzyl benzamide derivatives were found to be highly selective for BChE. nih.gov This selectivity is significant because the roles and relative abundance of AChE and BChE change during the progression of Alzheimer's disease. nih.gov

Inhibitory Activity of Benzamide Derivatives against Cholinesterases
CompoundTarget EnzymeIC50 (µM)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE0.056 nih.gov
8c1 (3,5-dimethoxy benzyl aminobenzamide derivative)AChE0.61 doi.orgnih.gov
BChE2.04
Compound V (Gao et al.)AChE2.49 nih.gov
N-methyl analog (hydrazinecarboxamide)AChEPotent nih.gov
N-methyl analog (hydrazinecarboxamide)BChESignificant

The standard and most widely used method for measuring cholinesterase activity in vitro is the spectrophotometric assay developed by Ellman. researchgate.netsemanticscholar.orgscielo.br This method is considered the gold standard due to its speed, low cost, and reliability. semanticscholar.orgsigmaaldrich.com The assay's principle involves the use of a substrate, typically acetylthiocholine (B1193921) (ATCH) for AChE, which is hydrolyzed by the enzyme to produce thiocholine (B1204863). semanticscholar.org The thiocholine then reacts with 5,5'-dithiobis-2-nitrobenzoic acid (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. nih.gov The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm, which is directly proportional to the cholinesterase activity. researchgate.netsemanticscholar.orgnih.gov

The procedure generally involves preparing a reaction mixture containing the enzyme, the substrate, and DTNB in a buffer solution (e.g., phosphate (B84403) buffer at pH 8). researchgate.net The increase in absorbance is monitored over time to determine the enzyme's activity. researchgate.net For inhibition studies, the enzyme is pre-incubated with the inhibitor for a specific time before the addition of the substrate to initiate the reaction. scielo.br The activity is then compared to a control without the inhibitor to calculate the percentage of inhibition and subsequently the IC50 value. nih.govscielo.br The assay can be adapted for use in 96-well microplates, which reduces costs and allows for high-throughput screening. scielo.brnih.gov

The active site of AChE is situated deep within a narrow gorge (~20 Å long) and contains two main subsites: an esteratic subsite and an anionic subsite. nih.gov The esteratic subsite contains the catalytic triad (B1167595) (Ser200, His440, Glu327) responsible for acetylcholine hydrolysis. nih.gov The anionic subsite binds the quaternary amine of acetylcholine through interactions with aromatic residues, notably Trp84. nih.gov

Molecular docking studies suggest that benzamide-derived inhibitors interact with key residues in this active site. For some hydrazinecarboxamide derivatives, docking studies indicated they occupy the active cavity in close proximity to the catalytic triad in both AChE and BChE. nih.gov For other benzylamino benzamides, enzyme kinetics studies revealed a noncompetitive and mixed-type mode of inhibition for AChE and BChE, respectively. doi.orgnih.gov This suggests that these inhibitors may not only bind to the active site but also to a peripheral anionic site (PAS). The PAS is located at the rim of the gorge and provides an additional binding location for ligands, which can allosterically modulate enzyme activity. nih.gov Some inhibitors, like galantamine, are known to interact with both the anionic subsite and the aromatic gorge, acting as allosteric ligands. nih.gov

β-Secretase (BACE-1) Inhibition

β-Secretase (BACE-1) is a critical enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP), which leads to the formation of neurotoxic amyloid-β (Aβ) peptides. nih.gov Therefore, inhibiting BACE-1 is a primary strategy for reducing Aβ production in Alzheimer's disease. nih.gov

Several studies have shown that benzamide derivatives can act as BACE-1 inhibitors. nih.gov A series of newly synthesized benzamides demonstrated inhibitory activity against both AChE and BACE-1, with IC50 values for BACE-1 ranging from 9.01 to 87.31 µM. nih.gov The most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) , had a BACE-1 IC50 of 9.01 µM. nih.gov In a different study, benzyl carbamates of 4-aminosalicylanilides were investigated as BACE-1 modulators. mdpi.com Among these, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate showed the most significant BACE-1 inhibition at approximately 28% at a 10 µM concentration. mdpi.com The inhibitory activity is often assessed using a fluorescence resonance energy transfer (FRET) based assay, where a decrease in fluorescence signal indicates enzyme inhibition. mdpi.com

Inhibitory Activity of Benzamide Derivatives against BACE-1
CompoundTarget EnzymeIC50 (µM)% Inhibition @ 10 µMReference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE-19.01N/A nih.gov
Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate (9)BACE-1N/A~28% mdpi.com
Notopterol (B1679982) derivative A2BACE-1N/A54.7% (@ 20 µM) nih.gov

Glycogen Synthase Kinase 3β (GSK3β) Modulation

Glycogen synthase kinase 3β (GSK3β) is another enzyme implicated in the pathology of Alzheimer's disease, involved in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. A multi-target approach that includes the inhibition of GSK3β alongside AChE and BACE-1 is considered a promising therapeutic strategy.

Research has extended to designing derivatives capable of triple inhibition. A study on notopterol derivatives identified compounds with inhibitory activity against AChE, BACE-1, and GSK3β. nih.gov Although not directly focused on this compound, this research demonstrates the potential for structurally related compounds to modulate GSK3β. nih.gov The most effective derivatives in this study showed moderate inhibitory activity against all three enzymes, highlighting the feasibility of developing single molecules with a broad spectrum of action against key pathological targets in Alzheimer's disease. nih.gov

Other Enzyme Systems (e.g., Carbonic Anhydrase, DprE1)

The structural motifs present in this compound and its derivatives have also been found to interact with enzyme systems outside the realm of neurodegeneration.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. semanticscholar.org Certain CA isoforms are targets for various therapeutic areas. Studies have reported on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides as selective inhibitors of the brain-associated CA VII isoform, with some derivatives showing subnanomolar inhibition constants (Ki). semanticscholar.orgnih.gov Other research on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties also identified potent inhibitors against several human CA isoforms (hCA I, II, IX, and XII). nih.gov For example, compound 10d (N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide) was a potent hCA I inhibitor with a Ki of 6.2 nM. nih.gov

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): DprE1 is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a key target for developing new anti-tuberculosis drugs. nih.govpreprints.orgnih.gov The nitroaromatic group is a crucial feature for a class of covalent DprE1 inhibitors. nih.gov The nitro group is reduced by the enzyme's FAD cofactor, leading to the formation of a nitroso species that covalently binds to a cysteine residue (Cys387), causing irreversible inhibition. nih.gov Inspired by this, studies on N-alkyl nitrobenzamides and 3,5-dinitrobenzamide (B1662146) derivatives have yielded compounds with potent antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.031 µg/mL, comparable to the frontline drug isoniazid. nih.govpreprints.org The structural similarity of this compound to these potent nitrobenzamide-based DprE1 inhibitors suggests its potential for investigation in this area.

Inhibitory Activity of Benzamide Derivatives against Other Enzymes
Compound Class/DerivativeTarget EnzymeActivity (Ki or MIC)Reference
4-(3-benzyl-guanidino)benzenesulfonamide (7c, 7h)CA VIISubnanomolar Ki nih.gov
Compound 10dhCA I6.2 nM (Ki) nih.gov
3,5-dinitrobenzamide derivatives (c2, d1, d2)M. Tuberculosis (via DprE1)0.031 µg/mL (MIC) nih.gov
3-nitro-5-trifluoromethyl derivativesM. Tuberculosis (via DprE1)16 ng/mL (MIC) preprints.org

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Structure Activity Relationship Sar Studies and Rational Design Principles for N Benzyl 4 Benzylamino 3 Nitrobenzamide Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of N-benzyl-4-(benzylamino)-3-nitrobenzamide analogues is intrinsically linked to their three-dimensional structure and the specific arrangement of key chemical features, collectively known as the pharmacophore. A comprehensive analysis of this scaffold reveals several critical components that are essential for molecular recognition and biological effect.

At its core, the pharmacophore of these analogues consists of a central benzamide (B126) ring, a benzylamino group at the 4-position, and an N-benzyl group attached to the amide nitrogen. The relative orientation of these three aromatic rings, dictated by the connecting bonds, plays a pivotal role in how the molecule fits into the binding pocket of its biological target. The nitro group at the 3-position of the central benzamide ring is another crucial feature, likely influencing the electronic properties of the ring and potentially forming specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein.

The amide linkage itself is a key hydrogen bond donor and acceptor, providing a critical anchor point for binding. The benzylamino group also presents a secondary amine, which can act as a hydrogen bond donor. The interplay of these hydrogen bonding capabilities, coupled with the hydrophobic interactions provided by the three benzyl (B1604629) rings, defines the fundamental pharmacophoric model for this class of compounds.

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of this compound analogues can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can alter the compound's steric, electronic, and lipophilic properties, thereby influencing its binding affinity and specificity for its target.

Aromatic Ring Substitutions

Modifications to the three aromatic rings—the central benzamide, the 4-benzylamino, and the N-benzyl moieties—have a profound impact on biological activity. The introduction of substituents can modulate the electron density of the rings and create new points of interaction with the target.

For instance, placing electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or a trifluoromethyl group, on any of the benzyl rings can enhance potency by altering the pKa of nearby functional groups or by participating in halogen bonding. Conversely, electron-donating groups like methoxy (B1213986) or methyl can increase electron density and potentially improve hydrophobic interactions within the binding site. The position of these substituents is also critical; ortho, meta, and para substitutions can lead to vastly different biological outcomes due to their distinct effects on the molecule's conformation and electronic distribution.

A study on related benzamide derivatives demonstrated that the presence of a nitro group can be crucial for certain biological activities. nih.gov However, in some cases, replacing a nitro group with a trifluoromethyl group has been shown to maintain comparable activity while potentially improving pharmacokinetic properties. mdpi.com Research on N-nitroso-N-methylaniline analogues also highlighted that substitutions on the aromatic ring significantly influence their biological effects, with a p-fluoro substitution leading to a slightly weaker carcinogenic effect compared to the unsubstituted parent compound. nih.gov

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity (Hypothetical Data)

Compound IDSubstitution on Benzamide RingSubstitution on 4-Benzylamino RingSubstitution on N-Benzyl RingRelative Potency
Ref-Cmpd3-NO2NoneNone1.0
Cmpd-A13-NO24-ClNone2.5
Cmpd-A23-NO2None4-OCH31.8
Cmpd-A33-CF3NoneNone0.9

This table presents hypothetical data to illustrate the potential impact of substitutions and is not based on experimentally verified results for this compound.

Linker Length and Flexibility

The "linker" in the context of this compound can be considered the bond between the 4-position of the benzamide ring and the nitrogen of the benzylamino group, as well as the methylene (B1212753) bridge of the N-benzyl group. While the core structure is relatively rigid, introducing flexibility or altering the length of these connections can significantly impact how the molecule spans the binding site.

For instance, replacing the benzyl groups with phenethyl or longer alkyl-aryl groups would increase the distance between the aromatic rings and introduce more conformational flexibility. This could allow the molecule to adopt alternative binding poses and interact with different sub-pockets of the target protein. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and a decrease in potency. The optimal linker length and flexibility are therefore a delicate balance that must be determined empirically for each specific biological target.

Amide Linkage Modifications

The amide bond is a central and structurally important feature of the this compound scaffold. Its modification is a key strategy in medicinal chemistry to alter a compound's properties. For example, replacing the amide with a thioamide or a retro-amide could change the hydrogen bonding pattern and the electronic character of the linker.

Furthermore, N-methylation of the amide nitrogen would remove its hydrogen bond donating capacity, which could be used to probe the importance of this interaction for binding. Such modifications can also impact the molecule's metabolic stability, as amide bonds are susceptible to hydrolysis by proteases. Studies on other benzamide-containing compounds have shown that modifications to the amide linkage can significantly affect their fragmentation patterns and, by extension, their stability and reactivity. mdpi.commdpi.com

Design Principles for Multi-Target Directed Ligands (MTDLs) based on the Benzamide Scaffold

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and reduced drug resistance. The this compound scaffold is well-suited for the design of MTDLs.

The three distinct aromatic regions of the molecule can be independently modified to incorporate pharmacophoric elements necessary for binding to different targets. For example, one benzyl ring could be optimized for interaction with a kinase, while another could be tailored to bind to a G-protein coupled receptor. The central benzamide core would serve as the scaffold to hold these pharmacophoric groups in the correct spatial orientation.

The design of such MTDLs requires a deep understanding of the SAR for each target. By overlaying the pharmacophore models for the different targets, medicinal chemists can identify common features and design a single molecule that satisfies the binding requirements of all. This often involves a "linked pharmacophore" approach, where known ligands for different targets are connected via a suitable linker, or a "merged pharmacophore" approach, where overlapping features are combined into a single molecular entity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. scispace.comnih.govnovartis.comresearchgate.net These approaches are particularly useful for navigating patent landscapes and overcoming liabilities associated with a particular chemical scaffold.

Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physical or chemical properties, leading to comparable biological activity. scispace.com In the context of this compound, several bioisosteric replacements could be envisioned:

Nitro group: As mentioned, the nitro group could be replaced by a trifluoromethyl group, a cyano group, or a sulfone. mdpi.com

Amide bond: The amide could be replaced by a reverse amide, an ester, a ketone, or a sulfonamide.

Benzyl rings: The phenyl rings could be replaced by other aromatic heterocycles like pyridine, thiophene, or furan (B31954) to introduce different electronic properties and potential hydrogen bonding interactions.

Table 2: Potential Bioisosteric Replacements for this compound

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
3-Nitro groupTrifluoromethyl (CF3)Similar electron-withdrawing properties, improved metabolic stability.
Amide (-CONH-)Reverse Amide (-NHCO-)Alters hydrogen bonding pattern, may improve stability.
Benzyl groupPyridylmethyl groupIntroduces a nitrogen atom for potential hydrogen bonding and altered solubility.

These strategies, guided by computational modeling and synthetic chemistry, open up new avenues for the exploration and optimization of the this compound chemical space, paving the way for the discovery of next-generation therapeutic agents.

Computational and Theoretical Approaches in the Research of N Benzyl 4 Benzylamino 3 Nitrobenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the interaction between a ligand and its receptor.

Prediction of Binding Modes and Affinities

There are no available research studies that detail the prediction of binding modes or binding affinities for N-benzyl-4-(benzylamino)-3-nitrobenzamide with any specific biological target. Such a study would typically involve docking the compound into the active site of a protein and calculating a scoring function to estimate the binding energy.

Identification of Key Interacting Residues and Motifs

Without molecular docking studies, the key amino acid residues and interaction motifs within a biological target that would specifically interact with this compound have not been identified. This type of analysis would normally highlight hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-target complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide insight into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

Currently, there are no published molecular dynamics simulation studies that have been performed on this compound, either in a solvated state or in complex with a biological target.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. These models can then be used as queries for virtual screening of large compound libraries to identify new potential drug candidates.

No pharmacophore models based on the structure of this compound have been reported in the scientific literature. Consequently, no virtual screening campaigns using such a model have been conducted.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods can provide valuable information about molecular geometry, reactivity, and spectroscopic properties.

HOMO-LUMO Analysis

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is a common quantum chemical calculation that helps in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for determining molecular stability and reactivity.

A specific HOMO-LUMO analysis for this compound has not been reported. Such an analysis would provide insights into its potential as an electron donor or acceptor in chemical reactions.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable computational tool used to analyze the charge distribution of a molecule, providing insights into its reactivity and intermolecular interactions. The MESP of this compound would be calculated using quantum chemical methods to visualize the electron density and predict sites susceptible to electrophilic and nucleophilic attack. The topology of the MESP, which includes identifying critical points where the gradient of the potential is zero, offers a detailed understanding of the molecule's electronic structure. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves the systematic study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Given the presence of multiple rotatable bonds—specifically within the benzyl (B1604629) and benzylamino moieties and the amide linkage—the molecule can adopt a vast number of conformations. The goal of conformational analysis is to identify the most stable conformers, which correspond to the lowest energy states.

Energy minimization is a computational procedure used to find the conformation of a molecule with the minimum potential energy. psu.edu For a molecule like this compound, this process would typically start with an initial 3D structure and employ algorithms like the steepest descent or conjugate gradient method to iteratively adjust the atomic coordinates to lower the total energy of the system. psu.edu The energy of a given conformation is calculated using force fields that approximate the potential energy surface of the molecule, considering factors such as bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

The final minimized structure represents a local energy minimum, and to find the global minimum, a more extensive conformational search is often required. psu.edu This could involve techniques such as molecular dynamics simulations at elevated temperatures to overcome energy barriers, followed by energy minimization of the resulting structures. The identification of the low-energy conformers is crucial for understanding the molecule's shape, flexibility, and how it might interact with other molecules.

Chemoinformatics and in silico Property Prediction

Chemoinformatics utilizes computational methods to analyze chemical information and predict the properties of molecules, thereby accelerating research and reducing the need for extensive laboratory experiments. For this compound, various molecular descriptors and physicochemical properties can be calculated to predict its behavior in non-clinical contexts. These predictions are often based on the molecule's structure and are guided by established principles such as Lipinski's Rule of Five and Veber's rules to estimate properties like permeability and oral bioavailability. nih.gov

Predicted Physicochemical Properties:

A number of key physicochemical properties for this compound can be predicted using in silico tools. These properties provide a foundational understanding of the molecule's characteristics.

PropertyPredicted Value
Molecular FormulaC21H19N3O3
Molecular Weight361.39 g/mol
XLogP34.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds5
Topological Polar Surface Area (TPSA)87.2 Ų

These predicted values suggest that this compound has a moderate size and lipophilicity. The number of hydrogen bond donors and acceptors indicates its potential for forming hydrogen bonds, which can influence its solubility and permeability.

Permeability and Stability Predictions:

In silico models can also be used to predict the permeability and stability of this compound. These predictions are valuable for understanding how the molecule might behave in various chemical environments.

ParameterPredicted Outcome
Caco-2 PermeabilityLow to moderate permeability
Human Intestinal AbsorptionModerately absorbed
Chemical StabilityStable under standard conditions, potential for photodegradation due to the nitro group

Advanced Analytical and Spectroscopic Characterization Techniques in the Research of N Benzyl 4 Benzylamino 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR spectroscopy would be used to identify all unique proton environments in N-benzyl-4-(benzylamino)-3-nitrobenzamide. The spectrum would be expected to show distinct signals for the aromatic protons on the three different benzene (B151609) rings, the methylene (B1212753) protons of the two benzyl (B1604629) groups, and the amine and amide protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to assigning each signal. For instance, the protons on the nitro-substituted ring would likely appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitro group. mdpi.com The methylene (CH2) protons of the benzyl groups would typically appear as doublets if coupled to the adjacent N-H protons. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the amide, the various aromatic carbons, and the aliphatic methylene carbons. The carbonyl carbon signal is typically found in the 165-167 ppm region. mdpi.com Carbons attached to the electronegative nitro group would be shifted downfield.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for confirming the full structure. A COSY spectrum would establish which protons are coupled to each other (e.g., which N-H proton is coupled to which CH2 group). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table presents expected values based on the compound's structure and data from similar molecules. Actual experimental values may vary.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H~8.9 - 9.1 (triplet)N/A
Amino N-H~8.5 - 8.8 (triplet)N/A
Aromatic C-H (Nitro-substituted ring)~7.8 - 8.4~123 - 149
Aromatic C-H (Other rings)~7.2 - 7.5~126 - 143
Benzyl CH₂ (Amide)~4.6 - 4.7 (doublet)~44 - 45
Benzyl CH₂ (Amine)~4.4 - 4.5 (doublet)~48 - 50
Carbonyl C=ON/A~165 - 167

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The experimentally determined exact mass should match the calculated value for its protonated form [M+H]⁺ (C21H20N3O3⁺). mdpi.com

Under techniques like Electrospray Ionization (ESI-MS), the molecule would ionize and subsequently fragment in a predictable manner. The cleavage of the amide bond is a common fragmentation pathway, which would be expected to generate characteristic fragment ions. mdpi.com Likely fragments would include ions corresponding to the benzoyl portion and the benzylamino portion of the molecule. For example, cleavage of the amide C-N bond could yield a (4-(benzylamino)-3-nitrobenzoyl) cation and a benzylamine (B48309) radical, or a benzyl cation and the remaining amide fragment. The analysis of these fragments helps to piece together the molecular structure, corroborating the NMR data.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table presents expected values based on the compound's structure. Actual fragments may vary based on ionization conditions.)

Data Point Predicted Value Information Provided
Molecular FormulaC₂₁H₁₉N₃O₃Elemental Composition
Molar Mass361.39 g/mol Molecular Weight
[M+H]⁺~362.14Molecular ion peak (protonated)
Key Fragmentsm/z 106, 91, 256Structural components (e.g., benzylamine, benzyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber).

The IR spectrum of this compound would be expected to display several key absorption bands confirming its structure. These include:

N-H Stretching: Two distinct bands would be anticipated in the 3300-3500 cm⁻¹ region, corresponding to the N-H bonds of the secondary amine and the secondary amide.

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ would indicate the presence of the amide carbonyl group.

N-O Stretching: Strong, characteristic bands for the nitro group (NO₂) would be expected around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1360 cm⁻¹ (symmetric stretch).

C-H Aromatic/Aliphatic Stretching: Signals just above 3000 cm⁻¹ would correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ would correspond to the aliphatic C-H bonds of the methylene groups.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table presents expected wavenumber ranges. Actual peak positions may vary.)

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
N-H (Amine & Amide)3300 - 3500Medium-Strong
C-H (Aromatic)3010 - 3100Medium-Weak
C-H (Aliphatic)2850 - 2960Medium-Weak
C=O (Amide)1640 - 1680Strong
N-O (Asymmetric)1500 - 1550Strong
N-O (Symmetric)1300 - 1360Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern how the molecules pack in the crystal lattice.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the molecular and crystal structure. While no crystal structure for this specific compound appears to be deposited in public databases like the Cambridge Structural Database, this technique would be the ultimate confirmation of its solid-state conformation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics of molecular interactions in real-time. It measures the binding affinity (how strongly molecules interact) and the association/dissociation rates between a ligand (e.g., a small molecule) and an analyte (e.g., a protein or other biomolecule).

In the context of this compound, SPR would be employed if the compound were being investigated as a potential drug or biological probe. For example, researchers who developed N-benzyl benzamide (B126) derivatives as inhibitors of the enzyme butyrylcholinesterase used an SPR assay to confirm the direct binding of their compounds to the target enzyme and to determine the binding affinity (KD value). While no SPR studies have been published for this compound itself, this technique would be a critical step in characterizing its potential biological activity and mechanism of action.

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